molecular formula C4H6ClN3O B1457097 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1338226-21-3

3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B1457097
CAS No.: 1338226-21-3
M. Wt: 147.56 g/mol
InChI Key: FFJXSRWDORQRPQ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that features a triazole ring substituted with a chloromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one typically involves the chloromethylation of a precursor triazole compound. One common method is the reaction of 4-methyl-1H-1,2,4-triazol-5(4H)-one with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds via the formation of a chloromethyl intermediate, which then reacts with the triazole ring to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative chloromethylating agents such as chloromethyl methyl ether can be explored to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives.

    Reduction Reactions: The triazole ring can undergo reduction under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as ammonia or primary amines in the presence of a base can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for the oxidation of the methyl group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for the reduction of the triazole ring.

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydro triazole derivatives.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The triazole ring can also interact with metal ions or other biomolecules, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-(chloromethyl)-4-methyl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O/c1-8-3(2-5)6-7-4(8)9/h2H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXSRWDORQRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185091
Record name 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338226-21-3
Record name 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338226-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Chloromethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
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3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
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3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one
Reactant of Route 4
3-(Chloromethyl)-4-methyl-1H-1,2,4-triazol-5(4H)-one

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